molecular formula C6H9BF3KO B13504414 Potassium trifluoro(3-oxocyclohexyl)borate

Potassium trifluoro(3-oxocyclohexyl)borate

Cat. No.: B13504414
M. Wt: 204.04 g/mol
InChI Key: PPTJLIFKHSRFAK-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-oxocyclohexyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-oxocyclohexyl)borate typically involves the reaction of a boronic acid with potassium bifluoride. This process results in the formation of the trifluoroborate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The scalability of the synthesis process makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-oxocyclohexyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of potassium trifluoro(3-oxocyclohexyl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-oxocyclohexyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of reactions under various conditions makes it a valuable reagent in both research and industrial applications .

Properties

Molecular Formula

C6H9BF3KO

Molecular Weight

204.04 g/mol

IUPAC Name

potassium;trifluoro-(3-oxocyclohexyl)boranuide

InChI

InChI=1S/C6H9BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h5H,1-4H2;/q-1;+1

InChI Key

PPTJLIFKHSRFAK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCC(=O)C1)(F)(F)F.[K+]

Origin of Product

United States

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